molecular formula C13H17N B13925249 2,5-Dimethyl-3-propyl-1h-indole CAS No. 53955-22-9

2,5-Dimethyl-3-propyl-1h-indole

Cat. No.: B13925249
CAS No.: 53955-22-9
M. Wt: 187.28 g/mol
InChI Key: ORRREROEJOYMCE-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-propyl-1h-indole is a heterocyclic aromatic organic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and their wide range of biological activities. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with methyl groups at the 2nd and 5th positions and a propyl group at the 3rd position .

Preparation Methods

The synthesis of 2,5-Dimethyl-3-propyl-1h-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure. For this compound, specific starting materials and conditions are chosen to introduce the methyl and propyl substituents at the desired positions .

Industrial production methods often involve optimizing these synthetic routes for large-scale production. This includes using catalysts to increase yield and reduce reaction times, as well as employing continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

2,5-Dimethyl-3-propyl-1h-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,5-diones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the indole to its reduced form.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in the formation of halogenated indoles, while nitration produces nitroindoles .

Scientific Research Applications

2,5-Dimethyl-3-propyl-1h-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-propyl-1h-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. Additionally, they may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

2,5-Dimethyl-3-propyl-1h-indole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

CAS No.

53955-22-9

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2,5-dimethyl-3-propyl-1H-indole

InChI

InChI=1S/C13H17N/c1-4-5-11-10(3)14-13-7-6-9(2)8-12(11)13/h6-8,14H,4-5H2,1-3H3

InChI Key

ORRREROEJOYMCE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC2=C1C=C(C=C2)C)C

Origin of Product

United States

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